5-Methyl-3-(1-methyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring fused to an isoxazole ring, with a carboxylic acid functional group attached to the isoxazole ring. The molecular formula of this compound is C8H7N3O3, and it has a molecular weight of 193.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the isoxazole ring . The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
- 3-methyl-4,5-dihydro-5-isoxazolecarboxylic acid
- 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid
Uniqueness
5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and isoxazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-3-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)8(11-15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) |
InChI Key |
OUKHEVGRJVBDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |
Origin of Product |
United States |
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